molecular formula C14H9ClN2O B6031752 4-chloro-2-(2-quinoxalinyl)phenol

4-chloro-2-(2-quinoxalinyl)phenol

Cat. No. B6031752
M. Wt: 256.68 g/mol
InChI Key: QWIZEQHQPDGODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-(2-quinoxalinyl)phenol, also known as quinoline yellow, is a synthetic yellow azo dye commonly used as a food coloring agent. It is also used in the textile industry to dye wool, silk, and nylon. However, recent scientific research has shown that it has potential applications in the field of medicine and biotechnology.

Mechanism of Action

The mechanism of action of 4-chloro-2-(2-quinoxalinyl)phenol yellow is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and metabolism. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Quinoline yellow has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress in cells, leading to DNA damage and cell death. It has also been shown to affect the activity of various enzymes and proteins involved in cell signaling and metabolism.

Advantages and Limitations for Lab Experiments

Quinoline yellow has several advantages as a laboratory reagent. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, it has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for research on 4-chloro-2-(2-quinoxalinyl)phenol yellow. One area of interest is the development of new antibiotics based on its antimicrobial properties. Another area of interest is the development of new anticancer drugs based on its ability to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand its mechanism of action and potential applications in biotechnology.

Synthesis Methods

The synthesis of 4-chloro-2-(2-quinoxalinyl)phenol yellow involves the reaction between 2-aminophenol and 2-chloroquinoxaline in the presence of a catalyst such as copper powder. The reaction takes place in a solvent such as ethanol or water and is carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization.

Scientific Research Applications

Quinoline yellow has been found to have potential applications in the field of medicine and biotechnology. It has been shown to have antimicrobial properties against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. It has also been found to have anticancer properties, inhibiting the growth of various cancer cell lines.

properties

IUPAC Name

4-chloro-2-quinoxalin-2-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-9-5-6-14(18)10(7-9)13-8-16-11-3-1-2-4-12(11)17-13/h1-8,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIZEQHQPDGODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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